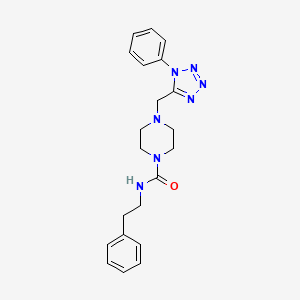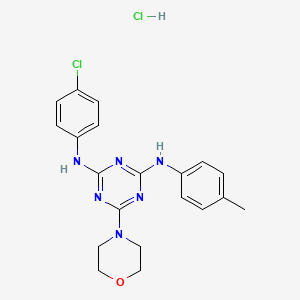![molecular formula C20H23N5O4 B2686773 ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 847178-55-6](/img/no-structure.png)
ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- The synthesis and transformation of chemical compounds structurally related to ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate highlight the versatility of these molecules in forming various heterocyclic compounds, including fused pyrimidinones, quinolizinones, and pyranones through reactions with amines, hydrazines, and ambident nucleophiles (Bevk et al., 2001). Such chemical versatility is essential in medicinal chemistry for designing compounds with potential biological activities.
Potential Biological Activities
- Novel pyrazolopyrimidines derivatives, related in structural complexity to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the potential for compounds within this chemical space to possess significant biological activities (Rahmouni et al., 2016). This suggests that ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate could also be of interest for biological activity screening.
Application in Heterocyclic Synthesis
- The compound has potential applications in the synthesis of heterocyclic compounds, as demonstrated by research on similar molecules. For example, the reaction of related pyrimidine derivatives with ethyl acetoacetate showcases a method for producing pyrazolopyrimidines and triazolopyrimidines, which are significant in pharmaceutical chemistry for their diverse biological activities (Önal et al., 2010).
Antimicrobial Applications
- Derivatives synthesized from related chemical frameworks have been screened for antimicrobial activities, revealing the potential of such compounds to act as antimicrobial agents. This implies that ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate and its derivatives could be explored for antimicrobial properties (Hossan et al., 2012).
Propiedades
Número CAS |
847178-55-6 |
|---|---|
Nombre del producto |
ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Fórmula molecular |
C20H23N5O4 |
Peso molecular |
397.435 |
Nombre IUPAC |
ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C20H23N5O4/c1-4-29-15(26)12-25-18(27)16-17(22(3)20(25)28)21-19-23(9-6-10-24(16)19)14-8-5-7-13(2)11-14/h5,7-8,11H,4,6,9-10,12H2,1-3H3 |
Clave InChI |
AVXUSTYEKSWTNK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4)C)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2686693.png)
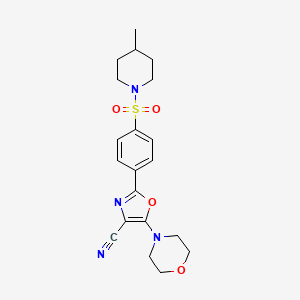
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2686696.png)

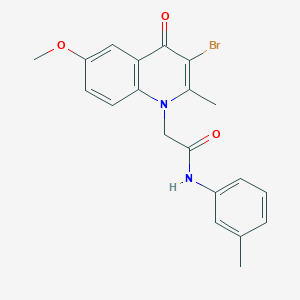


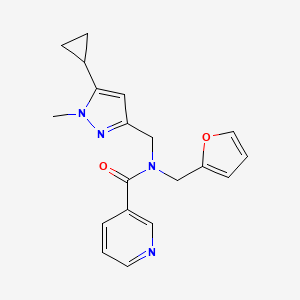
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2686703.png)
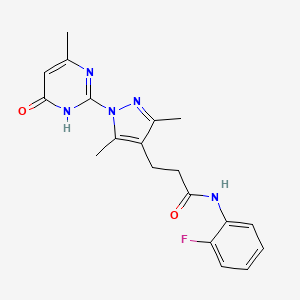
![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2686705.png)
